

A-1155463 intraperitoneal injection protocol for SCID-Beige mice

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Compound of Interest

Compound Name: A-1155463

Cat. No.: B8055303

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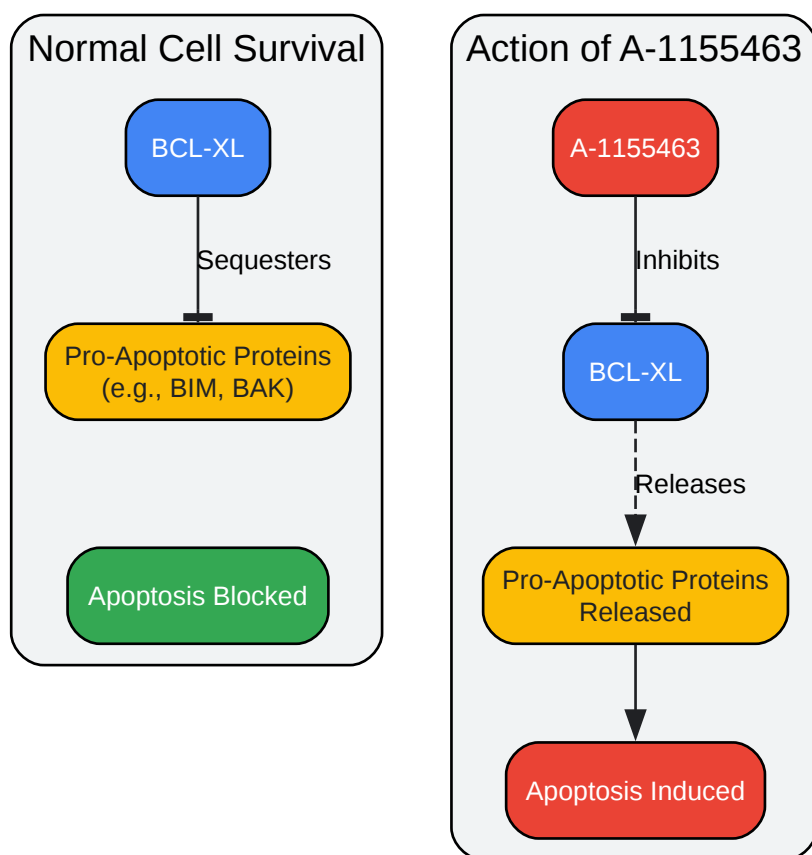
Application Notes: A-1155463 for In Vivo Studies

Introduction

A-1155463 is a highly potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers.[1][2][3] Developed through structure-based design, **A-1155463** binds to BCL-XL with picomolar affinity, demonstrating over 1,000-fold weaker binding to other BCL-2 family proteins like BCL-2 and MCL-1.[1][4] This selectivity makes it a valuable tool for investigating the specific roles of BCL-XL in tumor survival and for preclinical studies.[2][5] SCID-Beige mice, which lack functional T and B cells and have impaired NK cell activity, are a suitable model for xenograft studies involving human tumor cell lines.[6]

Mechanism of Action

A-1155463 functions as a BH3 mimetic. It occupies the BH3-binding groove of the BCL-XL protein, preventing it from sequestering pro-apoptotic proteins like BIM.[7] This disruption frees pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis in BCL-XL-dependent cells.[7] A key in vivo biomarker for BCL-XL inhibition is a rapid and reversible reduction in platelet count (thrombocytopenia), as platelet survival is dependent on BCL-XL.[1][7]



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Figure 1. Mechanism of **A-1155463**-induced apoptosis.

In Vivo Efficacy in SCID-Beige Mice

Studies utilizing SCID-Beige mice have demonstrated the in vivo activity of **A-1155463**. Administration of the compound leads to on-target effects, including reversible thrombocytopenia and inhibition of tumor growth in xenograft models.[1]

Quantitative Data Summary

The following table summarizes results from key in vivo experiments in SCID-Beige mice.

| Parameter | Details | Reference |
|--|---|-----------|
| Compound | A-1155463 | [1] |
| Mouse Strain | SCID-Beige (Female, non-tumor bearing for platelet studies) | [1] |
| Route | Intraperitoneal (IP) Injection | [1] |
| Dose | 5 mg/kg | [1] |
| Dosing Schedule | Single dose (for platelet analysis) Daily for 14 days (for tumor growth inhibition) | [1] |
| Vehicle | Not specified in the publication. A common vehicle for similar compounds is a solution of 10% Ethanol, 30% PEG 400, and 60% Phosal 50 PG. | |
| Key Findings | Platelet Count: Dramatic reduction at 6 hours post-dose, returning to normal levels within 72 hours. | [1] |
| Tumor Growth: 44% maximum tumor growth inhibition in an H146 small cell lung cancer xenograft model. | | [1] |

Experimental Protocol: Intraperitoneal Injection of A-1155463

This protocol outlines the procedure for administering **A-1155463** to SCID-Beige mice via intraperitoneal injection.

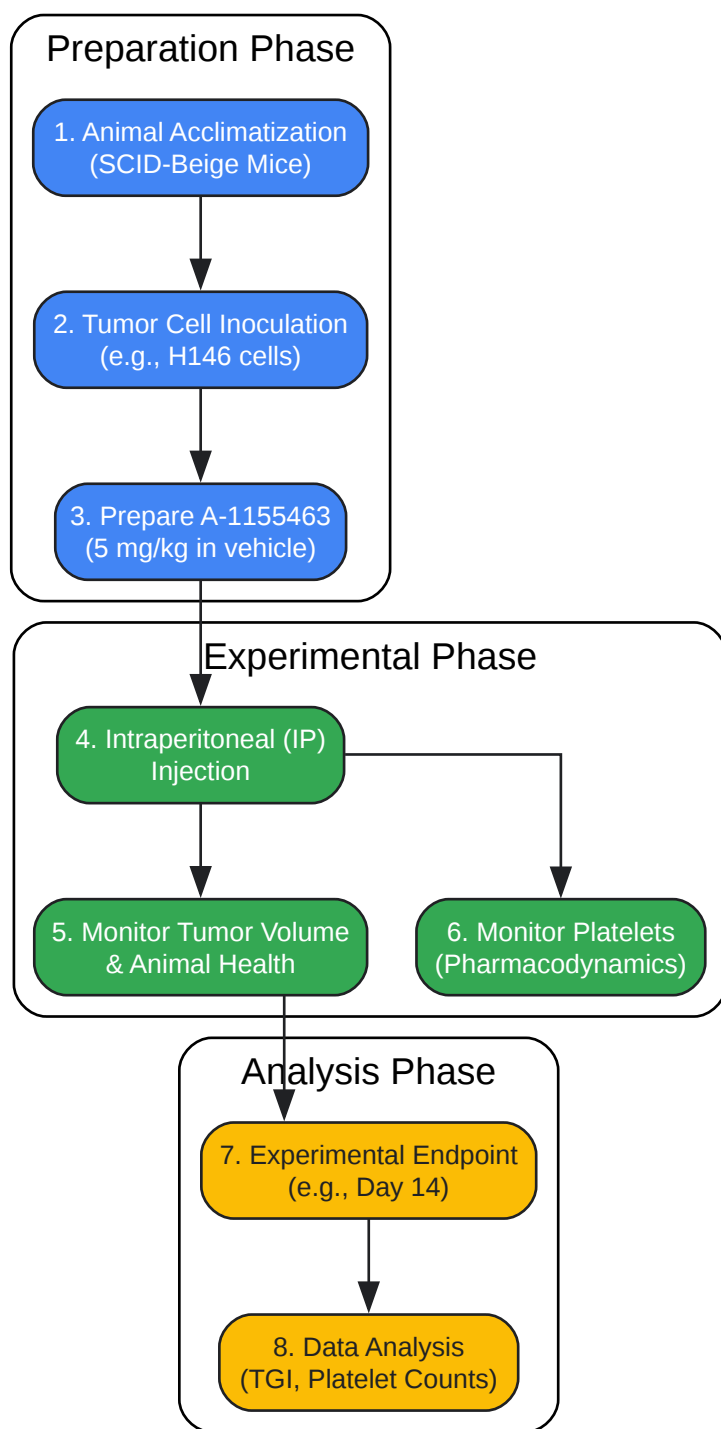
Materials

- **A-1155463** compound
- Sterile vehicle solution
- 8- to 12-week-old SCID-Beige mice[8]
- Sterile 1 mL syringes[9]
- Sterile 25-27 gauge needles ($\frac{1}{2}$ to $\frac{3}{4}$ inch length)[10][11]
- 70% Isopropyl alcohol wipes
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
- Animal scale
- Appropriate animal handling and restraint devices

Procedure

- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
- Compound Preparation:
 - On the day of injection, prepare the **A-1155463** solution in the chosen sterile vehicle to a final concentration suitable for delivering 5 mg/kg in a volume of less than 10 mL/kg.[11]
 - For a 25g mouse, the maximum injection volume would be 0.25 mL.[11]
 - Warm the solution to room or body temperature to minimize animal discomfort.[9]
- Animal Restraint:
 - Weigh the mouse to calculate the precise injection volume.
 - Gently but firmly restrain the mouse using a proper scruff technique to immobilize the head and body.[9]

- Rotate the mouse to a supine position (dorsal recumbency) and tilt its head slightly downward. This allows the abdominal organs to shift cranially, creating a safer injection space.[\[10\]](#)
- Injection Site Identification:
 - Visualize the abdomen divided into four quadrants.
 - The target injection site is the mouse's lower right quadrant to avoid the cecum (left side) and major organs like the bladder.[\[10\]](#)[\[11\]](#)
- Intraperitoneal Injection:
 - Disinfect the injection site with a 70% alcohol wipe.[\[10\]](#)
 - Using a new sterile syringe and needle for each animal, insert the needle (bevel up) at a 30-45° angle into the skin and peritoneal cavity.[\[9\]](#)[\[10\]](#)
 - Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, discard the syringe and repeat the procedure at a new site.[\[10\]](#)[\[11\]](#)
 - If aspiration is clear (negative pressure), slowly and steadily inject the calculated volume of **A-1155463** solution.[\[11\]](#)
 - Withdraw the needle smoothly and return the mouse to its cage.
- Post-Injection Monitoring:
 - Observe the animal for any immediate adverse reactions (e.g., distress, bleeding, leakage from the injection site).
 - For efficacy studies, monitor tumor volume and animal health according to the established experimental timeline.
 - For pharmacodynamic studies, collect blood samples at specified time points (e.g., 6, 24, 72 hours) for platelet analysis.[\[1\]](#)



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